molecular formula C12H12N4S B13368599 3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13368599
Molekulargewicht: 244.32 g/mol
InChI-Schlüssel: KQTABVQXGDXEFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic heterocyclic compound based on a fused triazole-thiadiazole core, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential. This specific derivative is offered as a key chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. The triazolo-thiadiazole architecture is a cyclic analogue of biologically important components like thiosemicarbazide, which often contributes to significant cytotoxic and antimicrobial activities . Researchers can utilize this compound to explore its potential as an antiproliferative agent. Analogous compounds within this class have demonstrated potent activity against various cancer cell lines, with mechanisms of action that include the inhibition of essential enzymes like topoisomerase IIα (Topo IIα), leading to apoptosis and cell cycle arrest . Furthermore, the triazolo-thiadiazole core is a privileged structure in antimicrobial discovery . This compound serves as a promising candidate for evaluating efficacy against urease-positive microorganisms, a family of pathogens that rely on the urease enzyme as a critical virulence factor for survival and colonization . Inhibition of urease is a validated strategy for combating infections caused by such bacteria and fungi. By incorporating a 4-methylphenyl moiety at the 6-position, this compound is designed for structure-activity relationship (SAR) studies, allowing scientists to elucidate how lipophilic substituents influence biological activity and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C12H12N4S

Molekulargewicht

244.32 g/mol

IUPAC-Name

3-ethyl-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12N4S/c1-3-10-13-14-12-16(10)15-11(17-12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI-Schlüssel

KQTABVQXGDXEFP-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Approaches to the 1,2,4-Triazolo[3,4-b]thiadiazine Scaffold

The synthesis of the 1,2,4-triazolo[3,4-b]thiadiazine nucleus can be achieved through four primary routes.

  • Route a: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters. This route involves the annulation of the triazole ring on thiadiazole, but it has limited substrate scope.
  • Route b: Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles. These bielectrophiles include α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide in the presence of heteropolyacids under conventional heating conditions to access the triazolothiadiazine scaffold. This route is the most common approach for synthesizing 1,2,4-triazolo[3,4-b]thiadiazines because mercapto and amino groups are easily accessible nucleophilic centers in 4-amino-3-mercaptotriazole for the synthesis of condensed heterocyclic rings, and it offers vast diversity in terms of substitution at the 5-position of 4-amino-3-mercaptotriazole as well as choices of bielectrophiles.
  • Route c: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds with an activated methylene group.
  • Route d: Ring transformation of oxadiazole-3H-thione upon treatment with phenacyl bromide followed by reaction with hydrazine hydrate to yield the triazolothiadiazine ring.

Synthetic Strategies Using \$$\alpha\$$-Halocarbonyl Compounds

An efficient route for the synthesis of 1,2,4-triazolo[3,4-b]thiadiazine derivatives involves treating Schiff’s bases, obtained by the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of sodium hydride.

Al-Etaibi et al. used this method for the stereoselective synthesis of 6,7-dihydro-5H-triazolo[3,4-b]1,3,4]thiadiazine derivatives. Several 4-arylideneamino-1,2,4-triazole-3(2H)-thiones (generated by the reaction of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes on condensation with ethyl bromoacetate or phenacyl bromide in the presence of triethylamine in refluxing ethanol) gave trans-6,7-dihydro-5H-triazolo[3,4-b]thiadiazines, which isomerized gradually in \$$CDCl3\$$ and rapidly in DMSO-\$$d6\$$ into corresponding cis-stereoisomers.

Marathe et al. reported an efficient synthesis of 3-arylamino-6-phenyltriazolo[3,4-b]thiadiazines derivatives by heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with \$$\alpha\$$-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 h, and subsequently with p-TsOH.

General Method for Synthesis Under Microwave Irradiation (MWI)

A general method for the synthesis of 3-substitutedtriazolo[3,4-b]thiadiazol-3-yl)methyl]-2(3H)-benzoxazolone derivatives involves heating a mixture of 3-(4-pyridyl)-4-amino-5-mercapto-1,2,4-triazole and the substituted benzoic acid or substituted phenylacetic acid in phosphorus oxychloride at 140 ºC under MWI (250 W) for 5 to 15 minutes. The reaction mixture is then slowly poured into crushed ice with stirring and neutralized with solid sodium bicarbonate. The solid product is filtered, washed with cold water, dried, and recrystallized from the appropriate solvent.

Data Table

The table summarizes some relevant information regarding the synthesis of related triazolothiadiazole derivatives.

Compound Yield (%) Melting Point (°C) Recrystallization Solvent
3-[(6-phenyltriazolo[3,4-b]thiadiazol-3-yl)methyl]-2(3H)-benzoxazolone 74 244-245 EtOH-DMF

Analyse Chemischer Reaktionen

3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Bulkiness

  • Adamantyl vs. Ethyl Groups: Compounds like 6-(1-adamantyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5c, ) feature a bulky adamantyl group at position 6, contrasting with the ethyl group at position 3 in the target compound.
  • Long Alkyl Chains: Derivatives such as 3-pentadecyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (6e, ) exhibit extended alkyl chains at position 3. These chains improve lipid solubility but may reduce selectivity due to non-specific interactions .

Aromatic Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in 3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-... () introduces electron-withdrawing effects, enhancing dipole interactions with target proteins.
  • Substituent Position on Aromatic Rings :
    Ortho- and meta-substituted derivatives (e.g., 3-(2-fluorophenyl)-6-phenyl... , ) show varied bioactivity compared to para-substituted analogs. For instance, 3-(2-fluorophenyl)-6-(4-methoxyphenyl)... (3d, ) demonstrated superior anti-inflammatory activity due to optimized steric and electronic alignment .

Heterocyclic Modifications

  • Pyrazole and Quinoline Integration: Compounds like 3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-... () incorporate pyrazole rings, enabling additional hydrogen bonding. In contrast, quinoline-containing analogs (e.g., 3-aryl-6-(2-substituted-4-quinolinyl)-..., ) exhibit enhanced π-stacking but may face metabolic instability due to aromatic hydroxylation .

Pharmacological Activity Comparison

Key Findings :

  • Anticancer Activity : Long alkyl chains (e.g., pentadecyl) enhance cytotoxicity against breast cancer cells (MCF-7) by disrupting lipid membranes .
  • Anti-inflammatory Activity : Fluorine and methoxy groups synergize to reduce edema in rat models, likely via COX-2 inhibition .
  • Antiviral Inactivity : Bulky adamantyl groups () may sterically hinder viral protease binding, explaining their lack of efficacy .

Biologische Aktivität

3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological potentials, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula: C12H11N5S
  • Molecular Weight: 245.31 g/mol
  • IUPAC Name: 3-ethyl-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazolo[3,4-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. For instance, a study highlighted the compound's effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Anticancer Properties

In vitro studies have demonstrated that 3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves disrupting microtubule formation which is crucial for cell division .

Cell LineIC50 (µg/mL)
MCF-764.5
A54958.0

Antiviral Activity

The compound has also shown potential antiviral activity against certain viruses. Its mechanism may involve inhibition of viral replication by targeting specific viral enzymes .

The biological activity of 3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be attributed to several mechanisms:

  • Enzyme Inhibition: It inhibits enzymes such as carbonic anhydrase and cholinesterase which are vital in various physiological processes.
  • Microtubule Disruption: The compound interferes with tubulin polymerization leading to cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

When compared to other related compounds such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines:

Compound TypeMain ActivityUnique Features
1,2,4-Triazolo[5,1-b][1,3,5]AntimicrobialDifferent fusion pattern
1,2,3-Triazolo[5,1-b][1,3,4]AnticancerUnique structural characteristics

The specific substitution pattern in 3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole contributes to its distinct chemical reactivity and biological activity compared to its analogs.

Case Studies

Recent studies have provided insights into the pharmacological potentials of this compound:

  • Study on Anticancer Activity: A study published in MDPI reported that the derivative showed significant cytotoxicity against various cancer cell lines with IC50 values indicating strong antiproliferative effects .
  • Antimicrobial Efficacy Study: Another research highlighted its effectiveness against human pathogenic bacteria with results suggesting it could serve as a template for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves multi-step cyclization reactions. A validated route includes:

  • Step 1 : Condensation of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with a substituted aromatic acid (e.g., 4-methylphenylpropanoic acid) in phosphorus oxychloride (POCl₃) under reflux (6–16 hours). POCl₃ activates the carbonyl group, facilitating nucleophilic attack by the triazole thiol .
  • Step 2 : Neutralization with sodium bicarbonate, followed by recrystallization from ethanol-dimethylformamide (1:1 v/v) to achieve ≥95% purity. Yield optimization requires controlled temperature (368–371 K) and stoichiometric ratios of precursors .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) .

Q. How is the compound structurally characterized to confirm its identity and purity?

A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent environments (e.g., ethyl group integration, aromatic ring splitting patterns) .
    • IR : Confirm thiadiazole ring (C=S stretch at ~680 cm⁻¹) and triazole (N–H stretch at ~3400 cm⁻¹) .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (e.g., C: ~64.9%, N: ~17.8%) .
  • X-ray Crystallography : Resolve planar triazolothiadiazole core (max. deviation ≤0.013 Å) and dihedral angles (e.g., 74.3° between triazolothiadiazole and aryl rings) to validate stereoelectronic effects .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Anti-inflammatory : Carrageenan-induced rat paw edema model. Administer compound (10–50 mg/kg) and measure edema reduction vs. controls at 3–6 hours post-induction .
  • Antimicrobial : Broth microdilution assays (MIC determination) against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) .
  • Anticancer : MTT assays on breast cancer cell lines (e.g., MCF-7) at 24–72 hours, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How do substituent modifications at the 3- and 6-positions influence structure-activity relationships (SAR)?

  • Ethyl vs. Alkyl Chains : Longer alkyl chains (e.g., heptadecyl) enhance lipophilicity, improving antitumor activity (IC₅₀: 12–18 µM in MCF-7) but reducing aqueous solubility .
  • Aryl Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) increase antifungal activity (MIC: 8 µg/mL vs. Candida albicans) by enhancing target (14α-demethylase) binding via dipole interactions .
  • Methodology : Synthesize analogs via POCl₃-mediated cyclization, then compare bioactivity using ANOVA (p<0.05) and molecular docking (e.g., AutoDock Vina) to identify key binding residues .

Q. How can contradictions in biological activity data across studies be resolved?

  • Case Example : Anti-inflammatory activity varies with substituent position (e.g., 2-fluorophenyl enhances activity, while 4-methoxyphenyl reduces it).
  • Resolution :
    • Pharmacokinetic Profiling : Assess metabolic stability (CYP450 isoforms) and plasma protein binding to rule out bioavailability confounders .
    • Target Specificity : Use kinase profiling assays (e.g., p38 MAPK inhibition) to distinguish on-target vs. off-target effects .
    • Statistical Validation : Apply multivariate analysis to isolate substituent effects from experimental variability .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular Docking : Use crystal structures (e.g., PDB: 3LD6 for 14α-demethylase) to model compound binding. Key interactions include:
    • Hydrogen bonds between triazole N and His310.
    • Hydrophobic contacts of 4-methylphenyl with Leu376 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD ≤2.0 Å) and free energy (MM-PBSA) .

Q. How does crystallography inform structural optimization for enhanced bioactivity?

  • Key Insights :
    • Planar triazolothiadiazole cores enable π-π stacking with aromatic enzyme residues (e.g., Phe228 in COX-2) .
    • Substituent orientation (e.g., 4-methylphenyl dihedral angle) affects steric compatibility with hydrophobic pockets .
  • Optimization Strategy : Introduce constrained substituents (e.g., bicyclic groups) to pre-organize the molecule for target complementarity, validated by X-ray co-crystallography .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.